molecular formula C160H194N22O54S4 B13397358 [6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate CAS No. 9002-62-4

[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate

Cat. No.: B13397358
CAS No.: 9002-62-4
M. Wt: 3417.6 g/mol
InChI Key: ZNRYUPYKSAFPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The four compounds under investigation are structurally complex nitrooxy-containing derivatives with imidazole cores and thiophen-3-ylmethyl substituents. Their general structure comprises:

  • Core: A hex-5-enyl or hex-5-enoate backbone with a 4-oxo group and an imidazol-4-yl moiety.
  • Substituents: Nitrooxy esters: Varied nitrooxyalkyl groups (e.g., 4-nitrooxybutyl, 5-nitrooxyhexyl) or aromatic nitrooxymethylphenyl esters. Thiophen-3-ylmethyl: A sulfur-containing heterocyclic group at position 5. Butyl chains: At position 2 of the imidazole ring.

Properties

CAS No.

9002-62-4

Molecular Formula

C160H194N22O54S4

Molecular Weight

3417.6 g/mol

IUPAC Name

[6-[2-butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate

InChI

InChI=1S/C44H45N5O12S.C40H51N7O18S.C40H53N5O12S.C36H45N5O12S/c1-2-3-4-41-45-23-39(22-38(21-36-19-20-62-30-36)40(50)17-18-42(51)58-26-32-5-9-34(10-6-32)28-60-48(54)55)47(41)25-31-13-15-37(16-14-31)44(53)46-24-43(52)59-27-33-7-11-35(12-8-33)29-61-49(56)57;1-2-3-10-37-42-24-33(23-32(22-30-17-21-66-28-30)36(48)9-6-19-60-38(49)11-4-7-34(64-46(56)57)26-62-44(52)53)43(37)25-29-13-15-31(16-14-29)40(51)41-18-20-61-39(50)12-5-8-35(65-47(58)59)27-63-45(54)55;1-4-5-12-37-41-25-35(24-34(23-32-19-22-58-28-32)36(46)17-18-38(47)54-20-8-6-10-29(2)56-44(50)51)43(37)27-31-13-15-33(16-14-31)40(49)42-26-39(48)55-21-9-7-11-30(3)57-45(52)53;1-2-3-8-33-37-23-31(22-30(21-28-15-20-54-26-28)32(42)13-14-34(43)50-16-4-6-18-52-40(46)47)39(33)25-27-9-11-29(12-10-27)36(45)38-24-35(44)51-17-5-7-19-53-41(48)49/h5-16,19-20,22-23,30H,2-4,17-18,21,24-29H2,1H3,(H,46,53);13-17,21,23-24,28,34-35H,2-12,18-20,22,25-27H2,1H3,(H,41,51);13-16,19,22,24-25,28-30H,4-12,17-18,20-21,23,26-27H2,1-3H3,(H,42,49);9-12,15,20,22-23,26H,2-8,13-14,16-19,21,24-25H2,1H3,(H,38,45)

InChI Key

ZNRYUPYKSAFPRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCCOC(=O)CCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCCOC(=O)CCCC(CO[N+](=O)[O-])O[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCCCCC(C)O[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCC(=O)OCCCCC(C)O[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCCCCO[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCC(=O)OCCCCO[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCC3=CC=C(C=C3)CO[N+](=O)[O-])C=C(CC4=CSC=C4)C(=O)CCC(=O)OCC5=CC=C(C=C5)CO[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Nitroaspirin Derivatives (NCX-4040, NCX-4016)

  • Key Similarities: Both target compounds and nitroaspirins feature ester-linked NO-donating groups (-ONO₂) attached to a spacer . Structural variations in spacer length and nitrooxy position (e.g., para vs. meta in NCX-4040 vs. NCX-4016) significantly influence cytotoxicity .
  • Key Differences: The target compounds incorporate imidazole and thiophene rings, unlike the acetylsalicylate core of nitroaspirins. This may enhance binding to non-COX targets (e.g., cellular thiols) .

Nitrooxymethyl-Substituted COX Inhibitors

  • Rofecoxib analogues with nitrooxymethyl groups (e.g., compound 10 ) exhibit reduced COX-2 potency but retained selectivity compared to parent drugs. In contrast, replacing methylsulfonyl with nitrooxymethyl (compound 19 ) shifts activity toward COX-1 inhibition .
  • Implications : The nitrooxy groups in the target compounds may similarly modulate COX isoform selectivity, depending on their substitution patterns.

Imidazo[2,1-b]thiazole Derivatives

  • Compounds like 5 and 6a (IC₅₀ = 1.2–1.4 μM) demonstrate that methylsulfonyl and dimethylamino groups enhance potency against cancer cells .
  • Comparison : The thiophen-3-ylmethyl group in the target compounds may confer distinct lipophilicity or receptor interactions compared to methylsulfonyl substituents .

Pharmacological Activity and Mechanisms

Cytotoxicity and NO Release

  • NCX-4040 (IC₅₀ ~25 μM) exhibits superior cytotoxicity over NCX-4016 due to enhanced thiol depletion and NO release .
  • Prediction : The target compounds’ nitrooxy esters may similarly deplete cellular thiols (e.g., glutathione), potentiating oxidative stress in cancer cells .

COX Inhibition Profiles

  • Nitrooxymethyl modifications in Rofecoxib analogues reduce COX-2 potency (e.g., compound 10 : IC₅₀ = 15 μM vs. Rofecoxib IC₅₀ = 1 μM) but improve selectivity (COX-2/COX-1 ratio = 10) .
  • Structural Insight : The 4-nitrooxybutyl and 5-nitrooxyhexyl groups in the target compounds may favor COX-2 inhibition, while aromatic nitrooxymethylphenyl esters could shift activity toward COX-1.

IC₅₀ and Selectivity

  • Imidazo[2,1-b]thiazoles with methylsulfonyl groups (IC₅₀ = 1.2–1.6 μM) highlight the importance of electron-withdrawing substituents for potency .
  • Hypothesis: The thiophen-3-ylmethyl group in the target compounds may lower IC₅₀ values compared to non-heterocyclic analogues.

Data Tables

Table 1: Structural Features and Predicted Effects

Compound Class Key Features Pharmacological Implications Reference
Target Compounds Imidazole core, nitrooxy esters, thiophen-3-ylmethyl NO release, thiol depletion, COX modulation
NCX-4040/4016 Acetylsalicylate core, para/meta -ONO₂ Cytotoxicity via thiol depletion
Rofecoxib Analogues Nitrooxymethyl at phenyl rings Reduced COX-2 potency, retained selectivity
Imidazo[2,1-b]thiazoles Methylsulfonyl, dimethylamino groups High cytotoxicity (IC₅₀ ~1.2–1.6 μM)

Table 2: Pharmacological Data from Analogues

Compound IC₅₀ (COX-1) IC₅₀ (COX-2) Cytotoxicity (IC₅₀) Mechanism Reference
NCX-4040 ~25 μM Thiol depletion, NO release
Rofecoxib Analogue 10 >100 μM 15 μM COX-2 inhibition
Imidazo[2,1-b]thiazole 6a 1.2 μM Unknown

Discussion of Research Findings

  • Synthesis and Stability: The nitrooxybutyl and nitrooxyhexyl esters in the target compounds may follow synthesis pathways similar to NO-NSAIDs (e.g., esterification with nitrooxy alcohols) . Longer spacers (e.g., hexyl vs. butyl) could prolong NO release.
  • Mechanistic Divergence : While NCX-4040 acts via thiol depletion, the imidazole-thiophene core of the target compounds may introduce dual mechanisms (e.g., COX inhibition + oxidative stress) .
  • Clinical Potential: Structural complexity may hinder bioavailability, necessitating formulation studies. The balance between NO-mediated vasodilation and COX inhibition warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.